molecular formula C8H9ClN4OS B4883754 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide

2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide

Cat. No. B4883754
M. Wt: 244.70 g/mol
InChI Key: ORICCFOEWXWRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide, also known as ACC-HC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in regulating cellular pH and ion transport.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antibacterial and antiviral activity. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit low toxicity and good stability, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide. One area of interest is in the development of new cancer therapies based on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and other hydrazine derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and its potential applications in other areas of scientific research, such as immunology and infectious disease. Finally, the development of more efficient synthesis methods for 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and related compounds could help to facilitate further research in this field.

Synthesis Methods

The synthesis of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with thiocarbonyldiimidazole, followed by the addition of N,N-dimethylformamide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research, where 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and viruses.

properties

IUPAC Name

1-(carbamothioylamino)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICCFOEWXWRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carbamothioylamino)-3-(4-chlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.